molecular formula C23H25N3 B3910646 N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine CAS No. 303102-35-4

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B3910646
CAS No.: 303102-35-4
M. Wt: 343.5 g/mol
InChI Key: BBHIAQPWOYXBJH-JJIBRWJFSA-N
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Description

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a chemical compound of significant interest in medicinal chemistry research, incorporating a naphthylmethyl-piperazine scaffold. Piperazine derivatives are recognized as privileged structures in drug discovery due to their favorable physicochemical properties and ability to interact with multiple biological targets . The 1-naphthylmethyl substituent is a key structural feature found in biologically active molecules; for instance, 1-(1-Naphthylmethyl)-piperazine (NMP) has been identified as a novel putative efflux pump inhibitor that can reverse multidrug resistance in clinical isolates of Enterobacteriaceae such as Enterobacter aerogenes and Klebsiella pneumoniae . This suggests potential research applications for related compounds in investigating antimicrobial adjuvants and overcoming antibiotic resistance. Furthermore, the structural motif of a benzylidene group attached to the piperazine nitrogen is present in various investigational compounds. Piperazine-based molecular frameworks are being actively studied for multi-target directed ligands in neuroscience, particularly for complex neurodegenerative diseases . Recent research on N-methyl-piperazine chalcones, for example, has identified compounds that act as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), key enzymes involved in the pathology of conditions like Alzheimer's disease . Given its structural features, this compound serves as a valuable reagent for researchers exploring new chemical entities in areas including antimicrobial resistance, central nervous system (CNS) targets, and the development of multi-effect therapeutic strategies.

Properties

IUPAC Name

(E)-1-(2-methylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3/c1-19-7-2-3-9-21(19)17-24-26-15-13-25(14-16-26)18-22-11-6-10-20-8-4-5-12-23(20)22/h2-12,17H,13-16,18H2,1H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHIAQPWOYXBJH-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303102-35-4
Record name N-(2-METHYLBENZYLIDENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 2-methylbenzaldehyde with 4-(1-naphthylmethyl)-1-piperazineamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the reduced amine or hydrocarbon derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1-naphthyl)benzenesulfonamide
  • 1-naphthylmethylamine
  • 2-methyl-1-(1-naphthylmethyl)pyridinium

Uniqueness

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Biological Activity

N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is an organic compound categorized as a Schiff base, synthesized through the condensation of 2-methylbenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure

  • Molecular Formula : C23_{23}H25_{25}N3_{3}
  • CAS Number : 303102-35-4
  • SMILES Notation : CC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Synthesis

The synthesis typically involves the following steps:

  • Condensation Reaction : The reaction is carried out in a suitable solvent (e.g., ethanol or methanol) with a catalyst (e.g., acetic acid).
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the desired product in high purity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate various signaling pathways, which is crucial for its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate promising anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in certain cancer cell lines.

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties. It shows potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionModulates activity of specific enzymes

Case Study: Anticancer Activity

In a study conducted on breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in promoting cell death.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity.

Q & A

Q. Q1. What are the optimized synthetic routes for N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via a condensation reaction between 2-methylbenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. Key parameters include:

  • Solvent Choice: Ethanol or methanol under mild acidic conditions (e.g., glacial acetic acid) enhances reaction efficiency .
  • Temperature and Time: Refluxing at 70–80°C for 2–4 hours optimizes imine bond formation while minimizing side reactions .
  • Purification: Recrystallization from ethanol improves purity, with yields typically ranging from 60–80% after optimization .

Basic Characterization Techniques

Q. Q2. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (naphthyl protons) and δ 3.5–4.0 ppm (piperazine CH₂ groups) confirm backbone structure. The imine proton (C=N) appears as a singlet near δ 8.0 ppm .
    • ¹³C NMR: Signals at 160–165 ppm confirm the C=N bond .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z corresponding to the molecular formula .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) resolves 3D conformation and bond angles, critical for understanding steric effects .

Basic Biological Screening

Q. Q3. What preliminary assays are recommended to evaluate the compound’s bioactivity?

Methodological Answer:

  • Receptor Binding Assays: Screen for serotonin (5-HT) or dopamine receptor affinity using radioligand displacement assays, given structural similarities to bioactive piperazine derivatives .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., Huh-7) to assess antiproliferative effects .
  • Lipophilicity Measurement: Calculate logP values via HPLC to predict blood-brain barrier penetration, relevant for neurological applications .

Advanced Structural and Electronic Analysis

Q. Q4. How can computational and experimental methods elucidate the compound’s 3D conformation and electronic properties?

Methodological Answer:

  • X-ray Diffraction: Single-crystal analysis with SHELXL refines bond lengths and torsional angles, identifying potential steric clashes (e.g., between naphthyl and piperazine groups) .
  • DFT Calculations: Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets .
  • IR Spectroscopy: Stretching frequencies near 1620 cm⁻¹ (C=N) and 2900 cm⁻¹ (aromatic C-H) validate functional groups .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q5. How do substituent variations (e.g., methyl vs. chloro groups) impact biological activity?

Methodological Answer:

  • Comparative SAR: Replace the 2-methylbenzylidene group with 2,3-dichloro or 4-fluoro analogs (see ).
    • Electron-Withdrawing Groups (e.g., Cl): Increase receptor binding affinity but may reduce solubility .
    • Electron-Donating Groups (e.g., OCH₃): Enhance metabolic stability but lower lipophilicity .
  • Docking Studies: AutoDock Vina predicts binding poses to targets like Smoothened (Smo) receptors, correlating substituent size with pocket occupancy .

Addressing Contradictory Data in Literature

Q. Q6. How should researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Standardized Assays: Replicate experiments under controlled conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal Validation: Confirm cytotoxicity results with annexin V/propidium iodide flow cytometry alongside MTT assays .
  • Meta-Analysis: Compare data from structurally related compounds (e.g., SANT-1 ) to identify trends in potency and selectivity.

Mechanistic Studies and Target Identification

Q. Q7. What advanced methodologies can elucidate the compound’s mechanism of action?

Methodological Answer:

  • CRISPR-Cas9 Knockout: Silence candidate receptors (e.g., 5-HT₆) in cell lines to assess pathway dependency .
  • Transcriptomic Profiling: RNA-seq identifies differentially expressed genes post-treatment, highlighting pathways like Hedgehog (Hh) or apoptosis .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics to purified receptors, providing Kd values .

Advanced ADME/Toxicity Profiling

Q. Q8. How can researchers predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS/MS .
  • AMES Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Inhibition Assay: Patch-clamp electrophysiology evaluates cardiac toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
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N-(2-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

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